molecular formula C12H12ClN3O B1479209 3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine CAS No. 2098071-74-8

3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine

Cat. No.: B1479209
CAS No.: 2098071-74-8
M. Wt: 249.69 g/mol
InChI Key: JIFOMRVLJIWXTN-UHFFFAOYSA-N
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Description

3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine is a heterocyclic compound that belongs to the class of triazolo-oxazines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a triazole ring fused with an oxazine ring, makes it an interesting subject for research and development.

Biochemical Analysis

Biochemical Properties

3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . The interaction with these enzymes can alter their activity, leading to changes in metabolic pathways and cellular processes. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and differentiation . These changes can lead to alterations in cell function and behavior, making this compound a potential candidate for therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit enzymes by forming covalent bonds with their active sites, leading to enzyme inactivation . Additionally, it can interact with DNA and RNA, affecting their stability and function . These interactions can result in changes in gene expression and protein synthesis, ultimately influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under various conditions, but it can degrade over extended periods . The degradation products can have different biological activities, which may influence the long-term effects of the compound on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, such as liver and kidney damage, due to its interaction with critical enzymes and proteins . Threshold effects have been observed, where the compound’s biological activity significantly changes at certain concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism . These interactions can influence the overall metabolic state of the cell and impact various physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and accumulate in certain cellular compartments . The distribution of this compound can affect its biological activity and influence its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and determine its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine typically involves a multi-step process. One efficient method is a one-pot, three-step protocol that includes esterification, substitution, and 1,3-dipolar cycloaddition reactions . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolo-oxazines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine is unique due to its specific substitution pattern and the presence of both a triazole and oxazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-6-10-11-8-17-12(7-16(11)15-14-10)9-4-2-1-3-5-9/h1-5,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFOMRVLJIWXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=NN21)CCl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
Reactant of Route 3
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
Reactant of Route 4
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
Reactant of Route 5
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
Reactant of Route 6
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine

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